Cas no 2580094-71-7 (rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate)

rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate
- 2580094-71-7
- EN300-27729984
-
- インチ: 1S/C12H23NO2/c1-5-15-11(14)10-7-6-9(8-13-10)12(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10+/m1/s1
- InChIKey: PLHAECWFIDHMLJ-ZJUUUORDSA-N
- ほほえんだ: O(CC)C([C@@H]1CC[C@H](CN1)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 213.172878976g/mol
- どういたいしつりょう: 213.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729984-1.0g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-27729984-5.0g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-27729984-10.0g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-27729984-0.25g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-27729984-0.05g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-27729984-0.5g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-27729984-2.5g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-27729984-0.1g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-27729984-5g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 5g |
$3562.0 | 2023-09-10 | ||
Enamine | EN300-27729984-10g |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate |
2580094-71-7 | 10g |
$5283.0 | 2023-09-10 |
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylateに関する追加情報
Rac-Ethyl (2R,5R)-5-Tert-Butylpiperidine-2-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2580094-71-7, known as rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring substituted with a tert-butyl group at the 5-position and an ethyl ester group at the 2-position. The stereochemistry of the molecule is defined by the (2R,5R) configuration, which plays a crucial role in its biological activity and pharmacokinetic properties.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of pharmaceutical compounds. Rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate has been explored for its potential as a precursor in the synthesis of bioactive molecules. Researchers have reported that the tert-butyl substituent enhances the hydrophobicity of the molecule, which may improve its membrane permeability and bioavailability. This makes it a promising candidate for drug delivery systems and targeted therapies.
The synthesis of rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate involves a multi-step process that includes ring formation, substitution reactions, and stereochemical control. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and stereochemical integrity of the final product. These methods are critical for maintaining the quality of the compound, especially when it is intended for use in preclinical studies or clinical trials.
In terms of biological activity, rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate has shown potential as an inhibitor of certain enzymes and receptors. For instance, recent research has demonstrated its ability to modulate ion channels, which are key targets in the treatment of neurological disorders such as epilepsy and chronic pain. The compound's ability to interact with these targets without causing significant off-target effects has been attributed to its optimized structure and stereochemistry.
Moreover, rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate has been investigated for its role in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures such as micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their solubility and stability. This property makes it a valuable component in nanomedicine and targeted drug delivery applications.
Looking ahead, rac-ethyl (2R,5R)-5-tert-butylpiperidine-2-carboxylate holds great promise for further exploration in both academic research and industrial applications. Its unique combination of structural features and biological activity positions it as a versatile building block for drug discovery and development. As researchers continue to uncover its full potential, this compound is expected to contribute significantly to advancements in pharmacology and related fields.
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